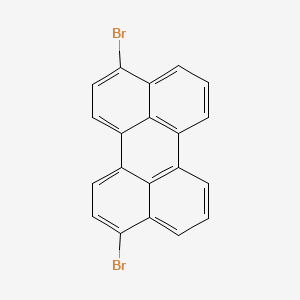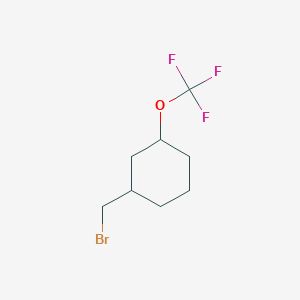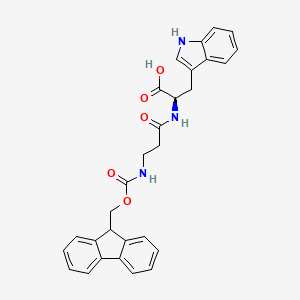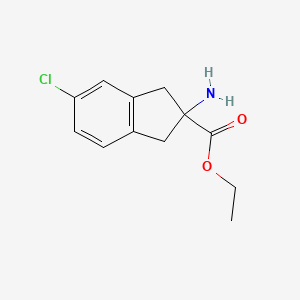
U5-Peptide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
U5-Peptide is a compound that plays a crucial role in the pre-mRNA splicing process, which is essential for gene expression in eukaryotic cells. It is part of the U5 small nuclear ribonucleoprotein complex, which is one of the five small nuclear ribonucleoprotein complexes that make up the spliceosome. The spliceosome is responsible for removing introns from pre-mRNA and joining exons together to form mature mRNA .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of U5-Peptide involves the assembly of the U5 small nuclear ribonucleoprotein complex. This process includes the association of U5-specific proteins with the U5 small nuclear RNA. The assembly is facilitated by chaperone proteins such as HSP90 and the R2TP complex, which stabilize the U5 proteins and promote their formation .
Industrial Production Methods
the purification of U5 small nuclear ribonucleoprotein particles can be achieved through methods such as glycerol gradient centrifugation and immunoaffinity chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
U5-Peptide undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the stability of the peptide .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of disulfide bonds, while reduction may lead to the cleavage of these bonds .
Applications De Recherche Scientifique
U5-Peptide has several scientific research applications, including:
Chemistry: Studying the mechanisms of pre-mRNA splicing and the role of small nuclear ribonucleoprotein complexes.
Mécanisme D'action
U5-Peptide exerts its effects by participating in the pre-mRNA splicing process. It is part of the U5 small nuclear ribonucleoprotein complex, which interacts with other small nuclear ribonucleoprotein complexes to form the spliceosome. The spliceosome catalyzes the removal of introns from pre-mRNA and the joining of exons to form mature mRNA. This process is essential for the proper expression of genes and the production of functional proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
U1-Peptide: Part of the U1 small nuclear ribonucleoprotein complex, involved in recognizing the 5’ splice site of pre-mRNA.
U2-Peptide: Part of the U2 small nuclear ribonucleoprotein complex, involved in recognizing the branch point sequence of pre-mRNA.
U4/U6-Peptide: Part of the U4/U6 small nuclear ribonucleoprotein complex, involved in the formation of the spliceosome.
Uniqueness
U5-Peptide is unique in its role within the U5 small nuclear ribonucleoprotein complex, which is essential for the catalytic steps of splicing. Unlike other small nuclear ribonucleoprotein complexes, this compound is directly involved in the alignment and joining of exons, making it a critical component of the spliceosome .
Propriétés
IUPAC Name |
6-amino-2-[[5-amino-2-[[2-[[2-[(2-amino-3-carboxypropanoyl)amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H48N8O9/c1-17(2)13-24(39-28(44)20(34)15-27(42)43)30(46)40-25(14-18-16-36-21-8-4-3-7-19(18)21)31(47)37-22(10-11-26(35)41)29(45)38-23(32(48)49)9-5-6-12-33/h3-4,7-8,16-17,20,22-25,36H,5-6,9-15,33-34H2,1-2H3,(H2,35,41)(H,37,47)(H,38,45)(H,39,44)(H,40,46)(H,42,43)(H,48,49) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFYSAXLDCODRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H48N8O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
688.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]-6-methoxy-1,3-benzothiazole](/img/structure/B12275937.png)
![7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B12275952.png)



![N-ethyl-2-[4-(9H-purin-6-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B12275967.png)
![4-chloro-1-{[1-(3,4-dimethoxybenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12275973.png)


![(1S,4R,5R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B12275994.png)
![2-{3-Amino-6-phenylthieno[2,3-B]pyridine-2-amido}benzoic acid](/img/structure/B12275998.png)
![Ethyl (2E)-3-(3-bromo-2-{[2-({[(1,1-dimethylethyl)oxy]carbonyl}amino)ethyl]oxy}phenyl)-2-propenoate](/img/structure/B12276006.png)
![3-chloro-4-fluoro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B12276008.png)
![N-[2-(diethylamino)ethyl]bicyclo[2.2.1]heptan-2-amine](/img/structure/B12276020.png)
